molecular formula C13H15ClN2O3 B2595056 2-Chloro-N-[1-(2-methoxyacetyl)-2,3-dihydroindol-4-yl]acetamide CAS No. 2411299-71-1

2-Chloro-N-[1-(2-methoxyacetyl)-2,3-dihydroindol-4-yl]acetamide

Cat. No.: B2595056
CAS No.: 2411299-71-1
M. Wt: 282.72
InChI Key: IHARDZWLTUHIIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chlorinated acetamide with a methoxyacetyl group and an indole group. Acetamides are a class of organic compounds that have a carbonyl group (C=O) linked to a nitrogen atom. The chloro group (Cl) and the methoxyacetyl group (-OCH3) are substituents on the acetamide. The indole group is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the indole ring and the various substituents. The indole ring is aromatic, meaning it has a stable ring of electrons. The chloro and methoxyacetyl groups would add polarity to the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some possible properties could include a high boiling point due to the presence of the indole ring and the polar substituents, and solubility in polar solvents due to the polar nature of the molecule .

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies .

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, as well as any potential biological or pharmacological activity. It could also involve studying its reactivity and the types of chemical reactions it can undergo .

Properties

IUPAC Name

2-chloro-N-[1-(2-methoxyacetyl)-2,3-dihydroindol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c1-19-8-13(18)16-6-5-9-10(15-12(17)7-14)3-2-4-11(9)16/h2-4H,5-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHARDZWLTUHIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC2=C(C=CC=C21)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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